4-oxaspiro[2.4]heptan-6-one
Description
Structure
3D Structure
Properties
CAS No. |
2015793-85-6 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-oxaspiro[2.4]heptan-6-one |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(1-2-6)8-4-5/h1-4H2 |
InChI Key |
WXTZIBURJSWLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)CO2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 4 Oxaspiro 2.4 Heptan 6 One and Analogues
Electronic and Steric Influences on Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 4-oxaspiro[2.4]heptan-6-one is governed by a combination of electronic and steric factors inherent to its strained bicyclic system. The molecule possesses several electrophilic sites, primarily the two carbons of the oxirane ring and the carbonyl carbon of the lactone.
Electronic Influences:
Ring Strain: The oxirane (epoxide) ring is characterized by significant angle strain, which makes it susceptible to ring-opening reactions by nucleophiles. This inherent strain weakens the C-O bonds of the epoxide compared to a typical acyclic ether.
Inductive Effects: The oxygen atoms in both the lactone and oxirane rings are highly electronegative, creating partial positive charges on the adjacent carbon atoms and enhancing their electrophilicity. The carbonyl group of the lactone acts as a strong electron-withdrawing group, further polarizing the molecule.
Steric Influences:
Spiro Center: The spirocyclic junction at C2 creates a sterically hindered environment. The carbon atom shared by both rings (the quaternary spiro carbon) is significantly more sterically encumbered than the methylene (B1212753) carbon of the oxirane ring.
Site Accessibility: This steric hindrance plays a crucial role in directing nucleophilic attack. Under conditions favoring an S(_N)2 mechanism, nucleophiles will preferentially attack the less hindered methylene carbon of the epoxide. libretexts.org
The interplay of these effects dictates the molecule's reactivity profile. While the spiro carbon of the epoxide is electronically activated, it is sterically shielded. Conversely, the methylene carbon is sterically accessible but less electronically activated in certain reaction pathways. The carbonyl carbon remains a classic electrophilic site for nucleophilic addition, though this can compete with ring-opening reactions.
Ring-Opening and Rearrangement Reactions of the Spirocyclic System
Under acidic conditions, the oxirane ring of this compound is readily activated for nucleophilic attack. osaka-u.ac.jpdntb.gov.ua The reaction is initiated by the protonation of the epoxide oxygen, which transforms the hydroxyl group into a much better leaving group. This protonation step is followed by the cleavage of a C-O bond.
The regioselectivity of the ring-opening is a key aspect of this transformation. The transition state of the acid-catalyzed opening has significant S(_N)1 character. libretexts.orglibretexts.org Consequently, a partial positive charge develops on the more substituted carbon atom, which in this case is the spiro carbon. This carbocation-like intermediate is more stable, and therefore, nucleophilic attack occurs preferentially at this more hindered site. libretexts.orgvu.nl
This regioselective ring-opening can be followed by intramolecular rearrangement to yield furanone derivatives, such as tetronic acids. nih.gov The reaction pathway can be summarized as:
Protonation of the oxirane oxygen.
Regioselective cleavage of the C-O bond at the spiro carbon, forming a tertiary carbocation intermediate.
Nucleophilic attack at the spiro carbon.
Subsequent intramolecular cyclization or rearrangement involving the lactone moiety to form a stable furanone ring system. Furanones are significant compounds found in nature and are known for their roles as flavor components in foods and as pheromones. nih.govimreblank.chorganic-chemistry.org
In the presence of a strong base or nucleophile, the ring-opening of the epoxide proceeds via a different mechanism. Unlike the acid-catalyzed pathway, the base-catalyzed reaction follows a classic S(_N)2 mechanism. libretexts.org In this concerted process, the nucleophile attacks an epoxide carbon at the same time as the C-O bond breaks.
The regioselectivity is dictated primarily by steric hindrance. vu.nlsci-hub.box The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. In this compound, this is the methylene carbon. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter.
The initial product of this reaction is a substituted γ-lactone bearing both a hydroxyl group and the newly introduced nucleophile. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile used. Additionally, under strong basic conditions, hydrolysis of the lactone's ester linkage can occur, leading to the opening of the five-membered ring as well.
The presence of a carbonyl group in the lactone ring makes this compound a candidate for photochemical transformations. spirochem.com Upon absorption of UV light, the carbonyl group can be excited from its ground state (S(_0)) to a singlet excited state (S(_1)), which can then undergo intersystem crossing to a more stable triplet excited state (T(_1)). acs.org
This excited triplet state can behave as a diradical and initiate a variety of radical reactions. Given the high ring strain of the adjacent oxirane, a plausible pathway involves the homolytic cleavage of one of the bonds in the spirocyclic system. This can lead to the formation of various radical intermediates. nih.govresearchgate.netrsc.org
Possible photochemical pathways include:
Intramolecular Rearrangement: The initially formed radical intermediate could rearrange to form new cyclic or acyclic isomers.
Decarbonylation: Loss of carbon monoxide from the lactone ring is a known photochemical process for some cyclic ketones.
Intermolecular Reactions: In the presence of suitable substrates, the radical intermediates can participate in intermolecular addition or abstraction reactions.
Such photochemical reactions, particularly those involving photoredox catalysis, provide access to complex molecular architectures that are often difficult to achieve through traditional thermal reactions. rsc.orgacs.org
Derivatization and Functionalization at the Ketone Moiety
The ketone functionality within the γ-lactone ring offers a site for various derivatization and functionalization reactions, which are useful for structural confirmation and for creating analogues with modified properties. nih.govnsf.govresearcher.lifeacs.org
One of the most common derivatization reactions for ketones is the formation of hydrazones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium yields the corresponding 2,4-dinitrophenylhydrazone. This crystalline derivative is often used for the characterization of carbonyl compounds.
Other potential functionalizations at the ketone moiety include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This would convert the lactone into a lactol (a cyclic hemiacetal).
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) could potentially be used to convert the carbonyl group into an exocyclic double bond, although this can be challenging with lactones.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group would lead to ring-opening of the lactone after initial addition.
These reactions provide routes to modify the core structure of this compound, enabling the synthesis of a diverse range of derivatives.
Reactivity of the Oxirane Ring within the Spiro System
The oxirane ring is arguably the most reactive component of the this compound molecule, primarily due to its significant ring strain. researchgate.netproprep.com Its reactivity is modulated by its incorporation into the spirocyclic system and the electronic influence of the adjacent lactone. The regioselectivity of its ring-opening is highly dependent on the reaction conditions. sci-hub.boxrsc.orgnih.gov
Acid-Catalyzed Conditions:
Mechanism: S(_N)1-like.
Site of Attack: Nucleophilic attack occurs at the more substituted carbon atom (the spiro C2).
Rationale: The transition state is stabilized by the formation of a partial positive charge on the more substituted carbon, which can better accommodate it. libretexts.orgyoutube.com
Base-Catalyzed Conditions (with strong nucleophiles):
Mechanism: S(_N)2.
Site of Attack: Nucleophilic attack occurs at the less substituted carbon atom (the methylene C1).
Rationale: The reaction is governed by sterics, and the methylene carbon is more accessible to the incoming nucleophile. libretexts.orgsci-hub.box
The table below summarizes the regiochemical outcomes of the nucleophilic ring-opening of the oxirane in this compound.
| Reaction Condition | Mechanism Type | Preferred Site of Nucleophilic Attack | Governing Factor |
|---|---|---|---|
| Acid-Catalyzed (e.g., H₃O⁺, Lewis Acids) | SN1-like | C2 (Spiro Carbon) | Electronic (Carbocation Stability) |
| Base-Catalyzed (e.g., RO⁻, OH⁻, R-MgBr) | SN2 | C1 (Methylene Carbon) | Steric Hindrance |
This predictable, condition-dependent regioselectivity makes this compound a versatile building block in organic synthesis, allowing for the controlled introduction of functional groups at different positions of the molecular scaffold.
Functional Group Interconversions on the Spiro[2.4]heptanone Scaffold
Functional group interconversions are fundamental in organic synthesis for the elaboration of core structures into more complex targets. For the this compound scaffold, several transformations can be envisaged based on the reactivity of the lactone and cyclopropane (B1198618) moieties.
The carbonyl group of the lactone is a key site for functionalization. Reduction of the lactone would provide access to diols, which can undergo a variety of subsequent reactions. For instance, selective reduction of the carbonyl could yield a lactol, which exists in equilibrium with the corresponding hydroxy aldehyde. Further reduction would lead to a 1,4-diol.
Nucleophilic addition to the carbonyl group represents another important class of transformations. Grignard reagents or organolithium compounds could be used to introduce carbon-based substituents, leading to the formation of tertiary alcohols after ring opening of the intermediate lactol.
The cyclopropane ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly with reagents that can stabilize the resulting carbocationic or radical intermediates. These reactions can be promoted by acid or transition metals, leading to the formation of functionalized cyclopentane (B165970) derivatives.
| Transformation | Reagents/Conditions | Expected Product Type |
| Lactone Reduction | LiAlH4, NaBH4 | Diol, Lactol |
| Nucleophilic Addition | Grignard reagents, Organolithiums | Tertiary Alcohol (after ring opening) |
| Cyclopropane Ring Opening | Acid catalysis, Transition metals | Functionalized Cyclopentanes |
Regioselectivity and Stereochemical Control in Chemical Reactions
The stereochemistry of the spirocyclic center and the adjacent carbons in this compound presents significant opportunities and challenges for regioselective and stereoselective transformations. The facial bias imposed by the rigid spirocyclic framework can be expected to direct the approach of reagents, leading to high levels of stereocontrol.
In nucleophilic additions to the carbonyl group, the approach of the nucleophile would likely be from the less hindered face of the molecule, away from the cyclopropane ring. This would result in the formation of a specific diastereomer of the resulting lactol or ring-opened product. The stereochemical outcome could be predicted and potentially controlled by the choice of reagents and reaction conditions.
For reactions involving the cyclopropane ring, the regioselectivity of ring opening would be dictated by the substitution pattern and the nature of the activating agent. In acid-catalyzed openings, the formation of the more stable carbocation would be favored.
The synthesis of related spirocyclic compounds, such as 6-methylene-5-oxaspiro[2.4]heptanones, has been shown to proceed with high regio- and stereoselectivity. For instance, the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones affords these spirocycles in a controlled manner. researchgate.net This suggests that reactions on the this compound scaffold could also be directed with a high degree of selectivity.
Further research into the specific reactions of this compound is necessary to fully elucidate the controlling factors for regioselectivity and stereochemistry and to exploit its potential as a versatile building block in organic synthesis.
| Reaction Type | Controlling Factors | Expected Outcome |
| Nucleophilic Addition | Steric hindrance from the cyclopropane ring | Diastereoselective formation of addition products |
| Cyclopropane Ring Opening | Electronic effects, Stability of intermediates | Regioselective formation of functionalized cyclopentanes |
Advanced Spectroscopic Characterization and Structural Elucidation of Oxaspiro 2.4 Heptanones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-oxaspiro[2.4]heptan-6-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Chemical Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule. The cyclopropane (B1198618) ring protons would appear in the highly shielded upfield region (approximately 0.5-1.5 ppm), characteristic of strained ring systems. The two methylene (B1212753) protons on the lactone ring (at C5 and C7) would be diastereotopic and are expected to resonate at different chemical shifts, likely in the range of 2.0-4.5 ppm, showing geminal coupling to each other and potential vicinal coupling.
The ¹³C NMR spectrum provides information on the carbon framework. A key signal would be the downfield resonance of the carbonyl carbon (C6) of the lactone, typically appearing around 170-180 ppm. The quaternary spiro carbon (C3) would be observed in the aliphatic region. The methylene carbons of the cyclopropane and lactone rings would also show distinct signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C2 | 0.5 - 1.5 | 10 - 25 |
| C3 | - | 30 - 45 |
| C5 | 3.8 - 4.5 | 65 - 75 |
| C6 | - | 170 - 180 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Resolution and Stereochemical Elucidation
To unambiguously assign the signals and elucidate the three-dimensional structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would confirm the connectivity within the cyclopropane ring and show correlations between the protons on C5 and C7 of the lactone ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary spiro carbon by observing correlations from the surrounding protons to C3. Correlations from the protons on C5 and C7 to the carbonyl carbon (C6) would firmly establish the lactone ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help determine the relative stereochemistry by showing through-space interactions between protons on the cyclopropane ring and those on the lactone ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the functional groups within a molecule.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring. This band is typically observed in the region of 1760-1800 cm⁻¹. Other significant absorptions would include the C-O-C stretching vibrations of the lactone ether linkage (around 1100-1250 cm⁻¹) and the C-H stretching vibrations of the cyclopropyl (B3062369) and methylene groups (around 2850-3050 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric C-C stretching of the cyclopropane ring would likely give a strong Raman signal.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (cyclopropane) | Stretch | ~3050 |
| C-H (lactone) | Stretch | 2850 - 2960 |
| C=O (lactone) | Stretch | 1760 - 1800 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and gain structural insights from fragmentation patterns. The molecular formula of this compound is C₆H₈O₂, giving it a monoisotopic mass of approximately 112.05 Da. uni.lu
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In electron ionization (EI) MS, the molecule would undergo characteristic fragmentation. Likely fragmentation pathways would include the loss of CO or CO₂ from the lactone ring, as well as cleavage of the cyclopropane ring.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 113.05971 |
| [M+Na]⁺ | 135.04165 |
| [M-H]⁻ | 111.04515 |
| [M+NH₄]⁺ | 130.08625 |
X-ray Crystallography for Precise Solid-State Structure Determination and Absolute Configuration Assignment
Should this compound be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, as the molecule is chiral, X-ray crystallography of a single enantiomer (often crystallized with a known chiral auxiliary) can be used to determine its absolute configuration (R or S). This method provides an unambiguous three-dimensional model of the molecular structure, including the packing of molecules within the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for the Characterization of Enantiomeric Excess and Stereochemistry
This compound possesses a chiral center at the spiro carbon. Chiroptical techniques are sensitive to this stereochemistry.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The lactone chromophore in this compound would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the spiro center, often through comparison with theoretical calculations (e.g., time-dependent density functional theory). CD spectroscopy is also a powerful tool for determining the enantiomeric excess of a sample.
Computational and Theoretical Investigations into 4 Oxaspiro 2.4 Heptan 6 One Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the properties of 4-oxaspiro[2.4]heptan-6-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its optimized geometry and the distribution of electrons.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.
DFT calculations can be used to determine a variety of thermodynamic parameters. For instance, by optimizing the molecular geometry, one can obtain the enthalpy and Gibbs free energy of formation. These values are crucial for understanding the stability of the molecule. Furthermore, by calculating the vibrational frequencies, it is possible to compute the entropy and heat capacity.
In the context of chemical reactions involving this compound, DFT can be employed to calculate the activation energies and reaction enthalpies. This information is vital for predicting the kinetic feasibility and thermodynamic favorability of a particular transformation. For example, in a reaction where this compound acts as a reactant, DFT could be used to model the transition state structure and determine the energy barrier that must be overcome for the reaction to proceed.
Table 1: Hypothetical Thermodynamic Parameters for this compound Calculated using DFT (Note: The following data is illustrative and not based on published experimental or computational results.)
| Parameter | Value | Unit |
| Enthalpy of Formation (ΔHf°) | -350.5 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -280.2 | kJ/mol |
| Entropy (S°) | 310.8 | J/(mol·K) |
| Heat Capacity (Cv) | 125.4 | J/(mol·K) |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals provide insights into how a molecule will interact with other reagents. youtube.com
For this compound, the HOMO would represent the region of the molecule most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO would indicate the region most susceptible to attack by a nucleophile. youtube.com The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
By visualizing the HOMO and LUMO of this compound, one could predict the sites of electrophilic and nucleophilic attack. For example, if the HOMO is localized on the oxygen atom of the lactone ring, this would suggest that this oxygen is a likely site for protonation or coordination to a Lewis acid. If the LUMO is centered on the carbonyl carbon, this would indicate that this carbon is the primary site for nucleophilic addition.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)
| Orbital | Energy (eV) |
| HOMO | -9.8 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 11.0 |
Detailed Conformational Analysis and Exploration of Potential Energy Surfaces
The three-dimensional structure of this compound is not static; the molecule can exist in various conformations due to the flexibility of its rings. A detailed conformational analysis is essential for understanding which shapes are energetically favorable and how the molecule's conformation might influence its reactivity.
Computational methods can be used to perform a systematic search for different conformers of this compound. By rotating the bonds within the molecule and calculating the energy of each resulting geometry, a potential energy surface (PES) can be generated. nih.gov The PES is a multidimensional plot that shows the energy of the molecule as a function of its geometric parameters. nih.gov
The minima on the PES correspond to stable or metastable conformers. scispace.com By identifying these minima, one can determine the most likely shapes the molecule will adopt. The energy differences between these conformers provide information about their relative populations at a given temperature. The barriers between conformers, represented by saddle points on the PES, indicate the energy required for the molecule to transition from one conformation to another. scispace.com For a spirocyclic compound like this compound, the puckering of both the cyclopropane (B1198618) and the lactone rings would be key coordinates to explore on the potential energy surface.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. For reactions involving this compound, computational chemistry can be used to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. By locating the transition state structure for a given reaction, chemists can calculate the activation energy, which is a key determinant of the reaction rate.
For example, in the hydrolysis of the lactone in this compound, computational modeling could be used to explore different possible mechanisms, such as acid-catalyzed or base-catalyzed pathways. The calculations would involve optimizing the geometries of all species along the reaction coordinate and identifying the transition state for each step. By comparing the activation energies of the different pathways, one could predict which mechanism is more likely to occur under a given set of conditions.
Computational Prediction of Regio- and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products, and it is often important to control which product is formed. Regioselectivity refers to the preference for reaction at one site of a molecule over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
Computational chemistry can be a valuable tool for predicting and understanding the origins of regio- and stereoselectivity. By calculating the energies of the different possible transition states leading to the various products, one can predict which product will be formed preferentially. The pathway with the lowest activation energy will be the fastest and will therefore lead to the major product under kinetic control.
In the case of this compound, which is a chiral molecule, reactions can often lead to the formation of diastereomers. For instance, if a nucleophile attacks the carbonyl group, it can approach from two different faces, leading to two different stereoisomeric products. By modeling the transition states for both approaches, it is possible to predict which diastereomer will be the major product. This type of analysis is crucial for designing synthetic routes that produce a desired stereoisomer with high selectivity.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects (if applicable)
While quantum chemical calculations are typically performed on single molecules in the gas phase, real chemical reactions occur in a solvent and at a finite temperature. Molecular dynamics (MD) simulations are a computational method that can be used to study the dynamic behavior of molecules over time, including the effects of solvent and temperature.
In an MD simulation, the motion of each atom in the system is calculated based on the forces exerted on it by the other atoms. This allows for the exploration of the conformational landscape of the molecule and the study of how its structure and dynamics are influenced by its environment.
For this compound, MD simulations could be used to study how the presence of a solvent, such as water or an organic solvent, affects its conformational preferences. The simulations could also provide insights into the role of solvent molecules in stabilizing or destabilizing transition states, which can have a significant impact on reaction rates and selectivity. While computationally more intensive than static quantum chemical calculations, MD simulations can provide a more realistic picture of molecular behavior in solution.
Exploration of Biological Activity and Mechanistic Insights of Oxaspiro 2.4 Heptanones Preclinical in Vitro Focus
In Vitro Biological Screening Methodologies for Candidate Oxaspiro[2.4]heptanone Derivatives
The initial exploration of the biological activity of new chemical entities, such as 4-oxaspiro[2.4]heptan-6-one derivatives, relies on a variety of in vitro screening methodologies. These cell-based assays provide advantages in terms of scalability, cost-effectiveness, and reproducibility, allowing for the evaluation of thousands of compounds in high-throughput screening (HTS) formats. mdpi.com
Common screening platforms utilize fluorometric, luminescent, and colorimetric readouts in 384-well to 1036-well formats. mdpi.com For specific targets, tailored assays are developed. For instance, in the discovery of monoacylglycerol lipase (MAGL) inhibitors, a substrate-based fluorescence assay using a fluorogenic probe can be employed to screen compound libraries. frontiersin.org This method, combined with activity-based protein profiling (ABPP), serves as an orthogonal approach to confirm the inhibitory activity against the target enzyme in a native biological system. frontiersin.org Similarly, for assessing angiotensin-converting enzyme (ACE) inhibition, in vitro assays measure the enzymatic activity in the presence of varying concentrations of the test compounds. nih.govffhdj.com Capillary zone electrophoresis is another technique used to determine the inhibition capacity of compounds by monitoring the enzymatic reaction and quantifying the product. scielo.org.mx These diverse methodologies are essential for the initial identification of biologically active oxaspiro[2.4]heptanone derivatives.
Identification and Characterization of Specific Biological Targets
Following initial screening, promising oxaspiro[2.4]heptanone derivatives are subjected to further studies to identify and characterize their specific molecular targets and mechanisms of action.
Enzyme inhibition is a common mechanism of action for therapeutic agents. Spirocyclic compounds have shown potential as inhibitors of various enzymes. nih.gov
Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (2-AG). frontiersin.orgmdpi.com Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer. frontiersin.orgmdpi.com While specific studies on this compound are limited, related spiroketopyrazole derivatives have been synthesized and evaluated as potent enzyme inhibitors, demonstrating that the spirocyclic core can be incorporated into highly active molecules. nih.gov The development of selective MAGL inhibitors is an active area of research, with numerous inhibitor scaffolds being reported. frontiersin.orgmdpi.com
Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin system, which regulates blood pressure. ffhdj.com ACE inhibitors are widely used to treat hypertension. researchgate.net Studies on various plant-derived phenolic compounds and synthetic molecules have explored their ACE inhibitory potential. nih.govjapsonline.com The inhibitory activity is often assessed by determining the concentration required to inhibit 50% of the enzyme's activity (IC50). For example, the flavonoid quercetin-3-glucuronic acid has shown an IC50 value of 27 µM. ffhdj.com The potential for oxaspiro[2.4]heptanone derivatives to act as ACE inhibitors would be evaluated using similar in vitro enzymatic assays. scielo.org.mx
| Compound Class | Target Enzyme | Example Compound | IC50 Value | Reference |
|---|---|---|---|---|
| Spiroketopyrazole | Acetyl-CoA Carboxylase (ACC) | Compound 7j | 1.29 nM | nih.gov |
| Flavonoid Metabolite | Angiotensin-Converting Enzyme (ACE) | Quercetin-3-glucuronic acid | 27 µM | ffhdj.com |
| Phenolic Compound | Angiotensin-Converting Enzyme (ACE) | Tannic Acid | 230 µM | nih.gov |
| Benzophenone Glucoside | Angiotensin-Converting Enzyme (ACE) | Mangiferin | 0.025 mM | researchgate.net |
Beyond direct enzyme inhibition, oxaspiro[2.4]heptanone derivatives could modulate complex biochemical pathways, such as those involved in inflammation. Inflammasomes, for example, are multi-protein complexes that drive the maturation of pro-inflammatory cytokines. nih.gov The modulation of these pathways is a key strategy for treating inflammatory diseases. nih.govnih.gov
Leukotrienes are inflammatory mediators involved in various allergic and inflammatory conditions. Leukotriene receptor antagonists can block their effects. nih.gov Research into acetophenone derivatives has identified compounds that can antagonize LTD4- and LTE4-induced contractions in isolated guinea pig ileum, indicating a blockade of leukotriene receptors. nih.gov This suggests that appropriately functionalized oxaspiro[2.4]heptanone scaffolds could be designed to interact with specific receptors within inflammatory pathways. The anti-inflammatory effects of MAGL inhibition are also well-documented, as it reduces the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.gov
Targeting nucleic acids and their associated enzymes represents another therapeutic avenue. nih.gov Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer effects, often by interfering with nucleic acid synthesis. mdpi.comresearchgate.net The conjugation of a this compound core to a pyrimidine moiety could yield hybrid molecules with novel biological properties. The rationale is that the pyrimidine part could interact with enzymes involved in nucleobase metabolism, while the spirocyclic unit could enhance binding affinity, selectivity, or pharmacokinetic properties. tandfonline.com For instance, scientists have created hybrid molecules by attaching small molecules to a "ribonuclease targeting chimera" (RiboTAC), which can recruit cellular enzymes to cleave specific disease-causing RNAs. innovations-report.commpg.de
Confirming that a compound engages its target within a cellular context is a critical step. Cellular assays can measure downstream effects of target modulation. For example, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. frontiersin.org Inhibition of this pathway can be measured in cell lines using reporter gene assays or by quantifying the levels of downstream inflammatory mediators. The anti-inflammatory properties of biliverdin, a product of heme oxygenase-1 activity, have been linked to the inhibition of TNF-induced NF-κB activity. nih.gov
In the context of cancer research, the anti-proliferative activity of novel compounds is often evaluated against a panel of cancer cell lines. nih.gov For instance, a spiroketopyrazole derivative, compound 7m, displayed potent anti-proliferative activity against A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cells with IC50 values of 0.55, 0.38, and 1.65 µM, respectively. nih.gov Such studies would be essential to determine the cellular effects of novel oxaspiro[2.4]heptanone derivatives.
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| A549 | Lung Cancer | 0.55 |
| HepG2 | Liver Cancer | 0.38 |
| MDA-MB-231 | Breast Cancer | 1.65 |
Data sourced from reference nih.gov.
Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophore Features
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For oxaspiro[2.4]heptanone derivatives, SAR studies would involve synthesizing a series of analogues with systematic modifications to the core structure and evaluating their activity.
A key tool in this process is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. researchgate.netmdpi.com These features include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. mdpi.comnih.gov
For example, SAR studies on a series of 5,6-diarylspiro[2.4]hept-5-enes, potent and selective cyclooxygenase-2 (COX-2) inhibitors, revealed that 3,4-disubstituted phenyl analogues were generally more selective than 4-substituted ones. nih.gov Furthermore, replacing a methyl sulfone group with a sulfonamide moiety resulted in compounds with superior in vivo pharmacological properties. nih.gov By generating such data for oxaspiro[2.4]heptanone derivatives, a pharmacophore model can be developed. This model can then be used as a query in virtual screening to identify new compounds with potentially similar biological activity from large chemical databases, accelerating the drug discovery process. mdpi.compharmacophorejournal.com The incorporation of an oxygen atom into a spirocyclic unit has been shown to improve physicochemical properties like water solubility, which is a critical consideration in drug design.
In Vitro Biological Activity of this compound Remains Uncharacterized
Despite the growing interest in spirocyclic compounds within medicinal chemistry, detailed preclinical in vitro data regarding the biological activity and molecular mechanisms of this compound are not available in publicly accessible scientific literature.
Extensive searches of chemical and biological databases have yielded no specific studies detailing the effects of this compound on biological systems at a molecular level. Consequently, information regarding its enzyme kinetics and binding mode analysis is currently nonexistent.
While the broader class of oxaspiro compounds has been investigated for various therapeutic applications, the specific biological profile of this compound remains to be elucidated. Scientific research has yet to publish findings on its potential interactions with enzymes or receptors, which would be foundational for understanding its mechanism of action.
Therefore, it is not possible to provide an analysis of its mechanistic understanding at the molecular level, including enzyme kinetics or binding mode analysis, as requested. No data tables or detailed research findings on this specific compound could be generated.
Applications of 4 Oxaspiro 2.4 Heptan 6 One and Derivatives in Advanced Organic Synthesis and Materials Science
Utility as Versatile Synthetic Intermediates and Chiral Building Blocks
The structural rigidity and distinct three-dimensional arrangement of spirocycles make them privileged scaffolds in medicinal chemistry and organic synthesis. msesupplies.com 4-Oxaspiro[2.4]heptan-6-one embodies these characteristics, serving as a versatile intermediate for introducing the spirocyclopropyl motif into larger molecules. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the lactone functionality provide dual points for chemical modification.
A primary application demonstrating its utility is in the synthesis of precursors for active pharmaceutical ingredients. For instance, it is a key starting material for producing 1-(mercaptomethyl)cyclopropaneacetic acid, a critical side-chain component of the asthma medication Montelukast. google.com This transformation highlights the compound's role as a stable, reliable precursor that can be efficiently converted into more complex, biologically relevant structures.
Furthermore, spirocyclic proline analogues, which share the spiro[2.4]heptane core structure, have been identified as key elements in the synthesis of potent antiviral drugs like Ledipasvir, used to treat Hepatitis C. mdpi.comgoogle.com While not a direct application of this compound itself, the success of these related compounds underscores the value of the 5-azaspiro[2.4]heptane scaffold, suggesting the potential for the oxa-analogue to serve as a chiral building block in asymmetric synthesis for creating novel therapeutic agents. mdpi.commdpi.com
Construction of Complex Heterocyclic Compounds and Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. beilstein-journals.org this compound is not only a heterocycle itself but also a precursor for the construction of more elaborate heterocyclic systems. The lactone ring can be opened or modified to introduce new functionalities and build larger scaffolds.
The synthesis of the Montelukast side-chain provides a clear example of this application. google.com The oxygen atom in the lactone ring of this compound can be substituted with sulfur to form the corresponding thiolactone. This derivative is then further processed, demonstrating how the initial oxaspiro-heterocycle can be used as a template to construct a different heterocyclic system (a thiolactone) and subsequently a complex, acyclic, sulfur-containing side-chain essential for the drug's biological activity. This strategic modification of the heterocyclic core is a key step in building the final complex molecule. google.com
Integration into Total Synthesis Strategies for Natural Products
The total synthesis of natural products often requires innovative strategies and unique building blocks to construct complex molecular frameworks. Spirocyclic lactones are structural motifs found in a number of approved steroid drugs, such as Spironolactone and Eplerenone, which feature a spiro-lactone fused to a complex steroidal core. mdpi.com The synthesis of these molecules relies on sophisticated methods to create the spirocyclic junction. mdpi.com
While direct examples of this compound being used as a key intermediate in the completed total synthesis of a natural product are not widely documented, its structural features make it an attractive candidate for such endeavors. The compound offers a pre-built spirocyclopropyl-lactone unit that could potentially simplify synthetic routes to natural products containing this moiety. Its reactivity allows for it to be incorporated into a growing molecular chain, with the spirocyclic center providing a rigid anchor point to control stereochemistry in subsequent steps.
Role in Pharmaceutical Chemistry as Precursors for Active Pharmaceutical Ingredients (APIs)
The most significant application of this compound to date is in pharmaceutical chemistry, where it functions as a crucial precursor in the synthesis of specific APIs.
Synthesis of Leukotriene Antagonist Precursors
Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. researchgate.net Leukotriene receptor antagonists (LTRAs), such as Montelukast, block the action of these mediators and are a mainstay of treatment. google.comresearchgate.net The synthesis of Montelukast involves the coupling of a complex quinoline core with a specific cyclopropane-containing side chain. google.com
This compound is a key intermediate for this side chain, 1-(mercaptomethyl)cyclopropaneacetic acid. The synthetic route leverages the spiro-lactone to create the required cyclopropylacetic acid framework with the correct substitution pattern. This process is highly efficient and has been outlined in several patents, cementing the role of this compound as an important industrial intermediate in the production of this widely used medication. google.com
| Step | Reactant | Transformation | Product | Reference |
| 1 | This compound | Ring-opening and functional group manipulation | 1-(Hydroxymethyl)cyclopropaneacetonitrile | google.com |
| 2 | 1-(Hydroxymethyl)cyclopropaneacetonitrile | Conversion of alcohol to thiol | 1-(Mercaptomethyl)cyclopropaneacetonitrile | google.com |
| 3 | 1-(Mercaptomethyl)cyclopropaneacetonitrile | Hydrolysis of nitrile | 1-(Mercaptomethyl)cyclopropaneacetic acid | google.com |
Development of Sulfonamide-Based Compounds
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The integration of novel scaffolds with the sulfonamide moiety is a common strategy for discovering new drug candidates. Research into compounds combining a spiro[2.4]heptane core with a sulfonamide group has yielded promising results.
For example, a series of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)sulfonamide derivatives were designed, synthesized, and evaluated for their anticonvulsant properties. researchgate.net Although these compounds utilize a diazaspiro[2.4]heptane dione core rather than the oxaspiro-one, this work establishes a clear precedent for the successful combination of the spiro[2.4]heptane scaffold with sulfonamides to generate molecules with significant biological activity. researchgate.net This suggests a promising avenue for future research, where derivatives of this compound could be functionalized with various sulfonamide groups to explore new therapeutic possibilities.
Potential Applications in the Synthesis of Specialty Chemicals and Advanced Materials
Beyond pharmaceuticals, the unique structure of this compound presents opportunities in materials science. Lactones are well-known monomers for ring-opening polymerization (ROP), a process that yields biodegradable polyesters like polycaprolactone. The polymerization of this compound via ROP could lead to novel polyesters with a cyclopropane ring pending from the polymer backbone.
The presence of these rigid, three-membered rings could impart unique physical properties to the resulting material, such as increased thermal stability, altered crystallinity, and a higher glass transition temperature compared to polyesters derived from simpler lactones. These modified properties could make such polymers suitable for use as specialty plastics or as components in advanced composite materials. While this application remains largely theoretical, it represents a viable and intriguing area for future investigation.
Future Perspectives and Emerging Research Avenues for Oxaspiro 2.4 Heptanones
Development of Innovative and Environmentally Benign Synthetic Pathways
The drive towards green chemistry is fueling the development of novel synthetic methods that minimize waste, avoid harsh reagents, and reduce reliance on precious metal catalysts. For oxaspiro[2.4]heptanones, research is moving beyond traditional multi-step sequences towards more elegant and efficient strategies.
A significant advancement is the base-catalyzed dimerization of readily available alkynyl cyclopropyl (B3062369) ketones to form 6-methylene-5-oxaspiro[2.4]heptanones. researchgate.netnih.govrsc.org This reaction proceeds effectively at room temperature using a potassium tert-butoxide/tert-butanol (B103910)/tetrahydrofuran (B95107) (t-BuOK/t-BuOH/THF) catalytic system. nih.govrsc.orgbohrium.com The key advantages of this pathway include its high regio- and stereoselectivity, the absence of transition-metal catalysts, and the avoidance of undesirable byproducts. researchgate.net
Another innovative approach involves the palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aromatic aldehydes. nih.gov This method successfully yields 4-oxaspiro[2.4]heptanes, and the strategic selection of a sterically demanding phosphine (B1218219) ligand is crucial for controlling the site of nucleophilic attack on the π-allylpalladium intermediate. nih.gov Historical patent literature also discloses processes aimed at overcoming challenges in production, such as the formation of isomeric mixtures. google.com One such method describes an intramolecular Wurtz-type synthesis using zinc to cyclize a bis(bromomethyl) intermediate, designed specifically to avoid the difficult separation of the desired 6-one product from the isomeric 4-one. google.com
Table 1: Comparison of Modern Synthetic Pathways
| Method | Key Reagents/Catalysts | Key Features | Source |
|---|---|---|---|
| Base-Catalyzed Dimerization | t-BuOK/t-BuOH/THF | Transition-metal-free; high regio- and stereoselectivity; room temperature. | nih.govrsc.org |
| Palladium-Catalyzed Cyclopropanation | Palladium, Phosphine Ligand | Control of reactivity via ligand selection; forms the core spiro-cyclopropane structure. | nih.gov |
| Intramolecular Wurtz-type Synthesis | Zinc | Designed to avoid isomeric byproducts, facilitating purification. | google.com |
Exploration of Unprecedented Reactivity and Cascade Transformations
The dense arrangement of functional groups in oxaspiro[2.4]heptanones makes them ideal substrates for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. The base-catalyzed dimerization of alkynyl cyclopropyl ketones into 6-methylene-5-oxaspiro[2.4]heptanones is a prime example of such a cascade. researchgate.netbohrium.com Mechanistic studies suggest the reaction initiates with the deprotonation of the alkynone, which then attacks a second molecule of the ketone, leading to a series of cyclization and rearrangement steps to furnish the final spirocyclic product. researchgate.net
Future research will likely focus on expanding the scope of these transformations. The exploration of vinylogous reaction concepts, where reactivity is transmitted through a conjugated π-system, could lead to novel annulation strategies for constructing highly substituted spirocycles. rsc.org By using different catalysts, including organocatalysts, it may be possible to steer these cascade reactions toward new structural motifs or to achieve enantioselective transformations, further enhancing the synthetic value of the oxaspiro[2.4]heptanone core.
Advancements in Predictive Computational Modeling for Design and Discovery
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules. In the context of oxaspiro[2.4]heptanones, theoretical calculations have already proven valuable. For instance, Density Functional Theory (DFT) has been used to analyze the dimerization of alkynyl cyclopropyl ketones, confirming the proposed reaction mechanism and rationalizing the observed selectivity. researchgate.net These computational results provide deep insight into the electronic properties of the intermediates and the energetics of the reaction pathways, offering a predictive framework for related transformations. researchgate.net
Emerging research in the broader field of chemical science points towards the increasing use of machine learning (ML) and artificial intelligence. ethz.ch Advanced computational models can now predict key pharmacokinetic properties, such as clearance and bioavailability, directly from a compound's chemical structure. ethz.ch Similarly, quantitative models are being developed to forecast how formulation techniques, like co-milling, will impact a drug's dissolution properties. nih.gov Applying these in silico tools to oxaspiro[2.4]heptanone architectures could dramatically accelerate the discovery process, allowing researchers to prioritize the synthesis of analogues with the most promising predicted profiles for specific applications.
Table 2: Applications of Computational Modeling in Drug Discovery
| Modeling Technique | Application | Potential Impact on Oxaspiroheptanone Research | Source |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting stereoselectivity. | Rationalizing observed reactivity and guiding the design of new cascade reactions. | researchgate.net |
| Machine Learning (ML) / AI | Predicting pharmacokinetic (PK) and physicochemical properties from structure. | Prioritizing synthetic targets with optimal drug-like properties before synthesis. | ethz.ch |
| Molecular Docking | Predicting binding orientation of a molecule within a biological target's active site. | Identifying potential protein targets and guiding the design of biologically active analogues. | dovepress.com |
Identification of Novel Biological Targets and Biologically Active Analogues via In Vitro Profiling
While the 4-oxaspiro[2.4]heptan-6-one core itself is primarily viewed as a synthetic intermediate, its structural motifs are present in or analogous to biologically active molecules. A compelling case is the related 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold, which is a critical component of Ledipasvir, a potent antiviral drug used to treat Hepatitis C Virus (HCV) by inhibiting the non-structural protein 5A (NS5A). mdpi.com The structural similarity suggests that oxaspiro[2.4]heptanone derivatives could be valuable candidates for screening in antiviral assays, particularly against HCV and other viruses.
The strategy of designing and synthesizing libraries of functionalized analogues for biological screening is a cornerstone of modern medicinal chemistry. mdpi.com Furthermore, computational methods like molecular docking can be employed to screen these analogues in silico against known protein targets. dovepress.com For example, this approach has been used to identify potential lipoxygenase inhibitors, an enzyme class implicated in cancer and inflammation. dovepress.com A similar strategy could be applied to a virtual library of oxaspiro[2.4]heptanone derivatives to identify novel biological targets and prioritize the synthesis of the most promising candidates for in vitro testing.
Rational Design and Synthesis of Highly Functionalized Oxaspiro[2.4]heptanone Architectures with Tunable Properties
The next frontier in the chemistry of oxaspiro[2.4]heptanones lies in the ability to rationally design and synthesize highly complex architectures where specific functional groups can be installed to fine-tune the molecule's physical, chemical, and biological properties. This involves moving beyond the synthesis of the basic scaffold to developing a suite of reactions that allow for precise modification at various positions.
The synthesis of derivatives such as 6-methylene-5-oxaspiro[2.4]heptanones provides a handle (the exocyclic double bond) for further functionalization. rsc.org The ability to control reaction pathways through the choice of ligands, as seen in palladium-catalyzed routes, is another key element of rational design. nih.gov Future work will likely focus on developing a robust synthetic "toolbox" for the oxaspiro[2.4]heptanone core, enabling the creation of tailored molecules. This could involve, for example, stereoselective additions to the carbonyl group, ring-opening reactions of the cyclopropane (B1198618), or modifications to the lactone ring, ultimately yielding highly functionalized molecules designed for specific purposes, from materials science to medicinal chemistry.
Q & A
Q. What are the common synthetic routes for 4-oxaspiro[2.4]heptan-6-one?
Methodological Answer: The compound is typically synthesized via [3+2] annulation reactions. A validated approach involves Sc(OTf)₃-catalyzed cycloaddition between cyclopropenones and donor-acceptor cyclopropanes, yielding 4-oxaspiro[2.4]hept-1-ene derivatives in 65–92% yields . Key steps include:
Reagent Preparation : Use cyclopropenones with electron-withdrawing groups and cyclopropanes with donor groups (e.g., ester or ether substituents).
Catalysis : Scandium triflate (5 mol%) in dichloromethane at 40°C for 12–24 hours.
Workup : Purify via silica gel chromatography with hexane/ethyl acetate gradients.
For derivatives, post-functionalization (e.g., oxidation or reduction) can modify the carbonyl group .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods :
- 1H/13C NMR :
- X-ray Diffraction : Validates spirocyclic geometry, with bond angles (~60° for cyclopropane) and torsion angles distinguishing it from non-spiro analogs .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 239 for the parent compound) and fragmentation patterns confirm molecular weight .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer: Due to its moderate polarity and sensitivity to harsh conditions:
Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) .
Recrystallization : Ethanol/water mixtures (4:1) yield crystals with >95% purity .
HPLC : For enantiopure forms, chiral columns (e.g., Chiralpak IA) with heptane/isopropanol .
Advanced Research Questions
Q. How can reaction yields for [3+2] annulation be optimized?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Scandium triflate outperforms Lewis acids like BF₃·OEt₂ in stereoselectivity .
- Solvent Effects : Dichloromethane enhances reaction rates vs. THF or toluene.
- Substituent Tuning : Electron-deficient cyclopropenones (e.g., with CF₃ groups) increase electrophilicity, improving yields by 15–20% .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive substrates .
Q. What computational methods predict the reactivity of this compound derivatives?
Methodological Answer:
Q. How to resolve contradictions in reported biological activities of spirocyclic analogs?
Methodological Answer: Contradictions arise from structural nuances. A systematic approach includes:
Structural Comparison : Tabulate key features (e.g., substituents, ring strain):
Assay Standardization : Re-test compounds under identical conditions (e.g., IC₅₀ measurements).
SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups enhance stability but reduce solubility) .
Q. What are the stability and handling considerations for this compound?
Methodological Answer:
- Stability :
- Store at –20°C under argon; sensitive to moisture and light .
- Degrades above 150°C, releasing CO and cyclopropane fragments .
- Handling :
- Use glove boxes for air-sensitive reactions.
- Neutralize waste with 10% sodium bicarbonate before disposal .
Q. How does ring strain in this compound influence its chemical reactivity?
Methodological Answer: The fused cyclopropane-oxetane system imposes ~25 kcal/mol ring strain , leading to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
